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Introduction
BMS CCR2 22, also known as BMS-813160, is a potent and selective dual antagonist of the C-

C chemokine receptors CCR2 and CCR5.[1][2] These receptors play a crucial role in the tumor

microenvironment by mediating the trafficking of immunosuppressive cells, such as tumor-

associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs).[3][4] By

inhibiting CCR2 and CCR5, BMS-813160 can disrupt the recruitment of these cells to the tumor

site, thereby modulating the immune landscape and potentially enhancing the efficacy of

conventional chemotherapy. This document provides detailed application notes and protocols

for utilizing BMS CCR2 22 in combination with chemotherapy in preclinical and clinical

research settings.

Mechanism of Action
BMS-813160 functions by binding to CCR2 and CCR5, preventing their interaction with their

cognate ligands, primarily CCL2 (for CCR2) and CCL5 (for CCR5).[1] This blockade inhibits the

downstream signaling pathways that govern cell migration and infiltration. In the context of

cancer, tumor cells and stromal cells often secrete high levels of CCL2, which attracts CCR2-

expressing monocytes from the bone marrow to the tumor. Once in the tumor

microenvironment, these monocytes differentiate into TAMs, which can promote tumor growth,

angiogenesis, and metastasis, while also suppressing the anti-tumor T-cell response. By

inhibiting CCR2, BMS-813160 aims to reduce the accumulation of TAMs and MDSCs within the
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tumor, thereby alleviating immunosuppression and rendering the tumor more susceptible to the

cytotoxic effects of chemotherapy.

Quantitative Data Summary
The following tables summarize key quantitative data for BMS CCR2 22 from preclinical and

clinical studies.

Table 1: Preclinical Activity of BMS CCR2 22 (BMS-813160)

Parameter Value Cell Line/Model Reference

CCR2 Binding IC50 5.1 nM Human Monocytes

CCR5 Binding IC50 3.6 nM -

Calcium Flux IC50

(CCR2)
18 nM -

Chemotaxis IC50

(CCR2)
1 nM Human Monocytes

Table 2: Clinical Trial Data of BMS-813160 in Combination with Chemotherapy
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Caption: Mechanism of action of BMS-813160 in the tumor microenvironment.
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Caption: Workflow for in vitro cell viability (MTT) assay.
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Caption: Workflow for in vivo tumor model experiment.
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Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of BMS-813160 in combination with a

chemotherapeutic agent on cancer cell lines.

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well cell culture plates

BMS-813160

Chemotherapeutic agent

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well

in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of BMS-813160 and the chemotherapeutic agent,

both alone and in combination, in complete culture medium. Remove the medium from the

wells and add 100 µL of the drug-containing medium. Include untreated and vehicle-treated

control wells.

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2

incubator.
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MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for an additional 2-4 hours.

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Determine the IC50 values for each treatment condition.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by BMS-813160 and chemotherapy using

flow cytometry.

Materials:

Cancer cell line of interest

6-well cell culture plates

BMS-813160

Chemotherapeutic agent

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: Seed cancer cells in 6-well plates and treat with the desired concentrations

of BMS-813160, chemotherapy, or the combination for the desired time period.

Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells

and combine them with the supernatant.
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Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration

of 1 x 10^6 cells/mL.

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of

Annexin V-FITC and 5 µL of PI.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within

one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vivo Pancreatic Cancer Mouse Model
This protocol outlines a general procedure for evaluating the efficacy of BMS-813160 in

combination with chemotherapy in a subcutaneous pancreatic cancer xenograft model.

Materials:

Immunocompromised mice (e.g., athymic nude or NSG mice)

Pancreatic cancer cell line (e.g., AsPC-1, KPC)

Matrigel (optional)

BMS-813160 formulated for oral gavage

Chemotherapeutic regimen (e.g., Gemcitabine and nab-paclitaxel)

Calipers for tumor measurement
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Animal balance

Procedure:

Cell Preparation: Culture pancreatic cancer cells and harvest them during the exponential

growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a

concentration of 1-5 x 10^7 cells/mL.

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank

of each mouse.

Tumor Monitoring: Monitor the mice regularly for tumor growth. Begin treatment when the

tumors reach an average volume of 100-150 mm³.

Treatment Administration:

Randomize mice into treatment groups (e.g., Vehicle, BMS-813160 alone, Chemotherapy

alone, BMS-813160 + Chemotherapy).

Administer BMS-813160 via oral gavage daily or as determined by pharmacokinetic

studies.

Administer the chemotherapy regimen according to established protocols (e.g.,

intraperitoneal or intravenous injections).

Efficacy Evaluation:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(Volume = (width^2 x length)/2).

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: At the end of the study (e.g., when tumors in the control group reach a

predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration, Western blot for signaling pathway

analysis).
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Data Analysis: Compare tumor growth inhibition (TGI) and overall survival between the

different treatment groups.

Conclusion
The combination of BMS CCR2 22 (BMS-813160) with chemotherapy represents a promising

therapeutic strategy for various cancers, particularly those characterized by an

immunosuppressive tumor microenvironment rich in TAMs and MDSCs. The protocols and data

presented in this document provide a framework for researchers to investigate this combination

further in both preclinical and clinical settings. By targeting the CCR2/CCR5 axis, BMS-813160

has the potential to reprogram the tumor immune landscape and enhance the therapeutic

efficacy of standard-of-care chemotherapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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